GW8510 Exhibits a Distinct Kinase Selectivity Profile Compared to Other CDK Inhibitors
GW8510's kinase inhibition profile is characterized by its relative potency against CDK2 and CDK5 compared to CDK1, CDK4, CDK7, and CDK9. This differs from the selectivity profiles of other CDK inhibitors like Dinaciclib (pan-CDK) and Palbociclib (CDK4/6-selective). The data show GW8510 is most potent against CDK2/cyclin E and CDK2/cyclin A complexes, with IC50 values of 3 nM for both, and against CDK5/p25 with an IC50 of 7 nM . Its activity against CDK1/cyclin B, CDK4/cyclin D, CDK7/cyclin H, and CDK9/cyclin T is notably weaker, with IC50s of 49 nM, 139 nM, 317 nM, and 543 nM, respectively .
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | CDK2/cyclin E: 3 nM; CDK2/cyclin A: 3 nM; CDK5/p25: 7 nM; CDK1/cyclin B: 49 nM; CDK4/cyclin D: 139 nM |
| Comparator Or Baseline | CDK7/cyclin H: 317 nM; CDK9/cyclin T: 543 nM |
| Quantified Difference | Approximately 100-fold selectivity for CDK2 over CDK9; 46-fold for CDK2 over CDK7; 20-fold for CDK2 over CDK4; 16-fold for CDK2 over CDK1 |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This selectivity profile is a key differentiator when selecting a tool compound for studying CDK2/5-dependent pathways without confounding inhibition of other CDKs like CDK7 or CDK9.
